molecular formula C8H5N3O3 B3219652 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190319-53-9

4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219652
CAS No.: 1190319-53-9
M. Wt: 191.14 g/mol
InChI Key: PJGSHNMOOORQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a nitro group at the 4-position and an aldehyde group at the 3-position. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step processes. One common method includes the nitration of 1H-pyrrolo[2,3-c]pyridine, followed by formylation to introduce the aldehyde group. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-10-6-2-9-3-7(8(5)6)11(13)14/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGSHNMOOORQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230758
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-53-9
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 6
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.